N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-22(23(28)25-18-9-3-1-2-4-10-18)24-16-20(21-12-7-15-29-21)26-14-13-17-8-5-6-11-19(17)26/h5-8,11-12,15,18,20H,1-4,9-10,13-14,16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKDYISWGLLIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide and related oxalamides or thiophene/indole-containing analogs:
Key Comparative Insights
Thiophen-2-yl and indolin-1-yl groups introduce aromaticity and polarizability, which may favor receptor binding compared to simpler pyridyl or methoxy groups .
Metabolic and Safety Profiles: Methoxybenzyl-substituted oxalamides (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) exhibit well-characterized NOEL values (100 mg/kg bw/day) and low human exposure thresholds, suggesting a robust safety margin . The absence of methoxy or pyridyl groups in the target compound implies divergent metabolic pathways, possibly involving cytochrome P450-mediated oxidation of the indoline or thiophene moieties .
Functional Applications: Oxalamides with methoxybenzyl groups are validated as flavoring agents, while the target compound’s structural complexity may limit such applications without further toxicological evaluation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Multi-step synthesis : Begin with condensation of indoline and thiophene derivatives, followed by oxalamide bond formation using oxalyl chloride or diethyl oxalate under anhydrous conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
- One-pot synthesis : Optimize temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 for amine/oxalic acid derivatives) to reduce by-products. Use catalytic triethylamine for efficient coupling .
- Yield optimization : Monitor reaction progress via TLC, and employ recrystallization (ethanol/water) for final purification. Typical yields range from 45–65% depending on stepwise control .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR :
- 1H NMR : Identify indoline protons (δ 6.8–7.2 ppm aromatic), thiophene protons (δ 7.3–7.5 ppm), and cycloheptyl CH2 groups (δ 1.4–1.8 ppm). Integration ratios validate substituent stoichiometry .
- 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and thiophene/indoline aromatic carbons (δ 120–140 ppm) .
- IR : Detect oxalamide C=O stretches (1640–1680 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peak (e.g., [M+H]+ at m/z 412.2) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?
- Approach :
- Comparative assays : Replicate studies under standardized conditions (e.g., ATP concentration, pH) to isolate confounding variables. Use positive controls (e.g., known kinase inhibitors) to calibrate activity .
- Structural validation : Confirm compound purity (>95% via HPLC) and stereochemistry (via SC-XRD) to rule out batch variability .
- Computational modeling : Perform molecular dynamics simulations to assess binding stability with divergent targets (e.g., kinases vs. GPCRs). Compare docking scores (AutoDock Vina) and binding poses .
Q. How does modifying substituents (e.g., cycloheptyl vs. aryl groups) impact structure-activity relationships (SAR) in pharmacological studies?
- Methodology :
- Analog synthesis : Replace cycloheptyl with phenyl, isopropyl, or heterocyclic groups. Assess solubility (logP via shake-flask method) and membrane permeability (Caco-2 assays) .
- Bioactivity profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Corporate IC50 values and selectivity indices .
- Thermodynamic analysis : Measure binding enthalpy (ITC) to quantify substituent effects on target affinity .
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolve structural ambiguities in this compound?
- Protocol :
- Crystallization : Grow crystals via vapor diffusion (ethanol/dichloromethane) at 4°C. Optimize crystal size (>0.2 mm) for data collection .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Collect >98% completeness to 0.8 Å resolution .
- Refinement (SHELXL) :
- Assign anisotropic displacement parameters for non-H atoms.
- Validate hydrogen bonding (e.g., N-H···O=C interactions) and torsional angles (e.g., thiophene-indoline dihedral) .
- Output : Final R1 < 5%, wR2 < 12% for high-confidence models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
